2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog featuring an imidazo[4,5-c]pyridine core linked to a modified oxolane (tetrahydrofuran) sugar moiety. The imidazo[4,5-c]pyridine ring system is substituted with a 4-amino and 6-chloro group, while the oxolane moiety contains a hydroxymethyl group at position 5 and hydroxyl groups at positions 3 and 4.
Properties
IUPAC Name |
2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWXUGNGGWNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961047 | |
| Record name | 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40656-71-1 | |
| Record name | NSC158900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 4-Chloro-6-aminopyridine-3-carbaldehyde
Glycosylation of the Imidazo[4,5-c]pyridine Base
Coupling the heterocyclic base to the ribose moiety (oxolane ring) is critical for achieving the desired β-D-ribofuranosyl configuration. Two primary glycosylation methods dominate the literature:
Vorbrüggen Glycosylation
The Vorbrüggen method employs silylated heterocycles and peracetylated ribose derivatives. For example:
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Reactants : 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and hexamethyldisilazane (HMDS)-protected imidazo[4,5-c]pyridine.
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Conditions : Catalytic trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane at 0°C to room temperature.
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Outcome : Forms the β-glycosidic bond with >90% regioselectivity.
Mitsunobu Reaction
An alternative approach uses the Mitsunobu reaction to couple the ribose derivative with the heterocycle:
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Reactants : 1-Hydroxyimidazo[4,5-c]pyridine and 2,3,5-tri-O-benzoyl-D-ribofuranose.
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Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Protection and Deprotection Strategies
Protection of hydroxyl groups on the ribose ring is essential to prevent undesired side reactions during glycosylation. Benzoyl (Bz) groups are commonly used due to their stability under acidic and basic conditions.
Benzoylation of Ribose
Deprotection of Benzoyl Groups
Post-glycosylation deprotection is achieved using methanolic ammonia under high-temperature sealed conditions:
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Conditions : 7M NH₃ in methanol, 120–130°C, 16 hours.
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Mechanism : Nucleophilic cleavage of benzoyl esters by ammonia, yielding the free hydroxyl groups.
Functional Group Modifications
Chlorination at Position 6
Purification and Characterization
Final purification employs silica gel column chromatography with gradient elution (dichloromethane/methanol, 95:5 to 90:10). Key characterization data include:
| Parameter | Value |
|---|---|
| Molecular Weight | 300.7 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.10 (s, 1H), 6.05 (d, J=6.2 Hz, 1H) |
| LCMS (ESI) | m/z 301.1 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
The table below summarizes key methods and their efficiencies:
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Vorbrüggen Glycosylation | TMSOTf, CH₂Cl₂, 0°C→rt | 90% | High regioselectivity |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 70% | Mild conditions |
| Ammonolytic Deprotection | NH₃/MeOH, 120°C, 16h | 78% | Complete deprotection |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, 100°C | 68% | Direct amination |
Challenges and Optimization Opportunities
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Glycosylation Efficiency : Low yields in Mitsunobu reactions (65–70%) suggest room for improvement via solvent optimization or alternative coupling reagents.
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Deprotection Side Reactions : Prolonged exposure to methanolic ammonia may lead to ribose ring degradation, necessitating stricter temperature control.
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Chlorination Selectivity : Competing side reactions at position 2 of the imidazo[4,5-c]pyridine require careful stoichiometric control of NCS.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, hydroxyl-substituted, and carboxyl-substituted analogs.
Scientific Research Applications
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally and functionally related analogs, emphasizing molecular features, substituent effects, and inferred biological relevance.
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Core Heterocycle Differences :
- The target compound’s imidazo[4,5-c]pyridine core differs from ’s imidazo[4,5-b]pyridine in nitrogen positioning, which may alter hydrogen-bonding interactions with biological targets. For example, imidazo[4,5-b]pyridine derivatives in exhibit potent anti-mycobacterial activity due to optimized binding pockets in bacterial enzymes .
- The purine core in ’s compound (a classical nucleoside scaffold) suggests divergent targeting, likely viral polymerases, whereas the imidazo-pyridine cores may favor kinase inhibition .
Sugar Moiety Similarities :
- All three compounds share a 5-hydroxymethyl-oxolane with 3,4-diols, mimicking ribose in natural nucleosides. This moiety is critical for cell permeability and recognition by enzymatic targets.
Molecular Weight and Activity :
- The target compound’s lower molecular weight (~287.5) compared to ’s analog suggests better membrane permeability, while ’s purine derivative (301.7 g/mol) aligns with typical nucleoside drug thresholds .
Research Implications
- Target Compound : The absence of a bulky substituent (unlike ’s phenylpiperazine) may favor broader kinase inhibition with fewer solubility limitations. Further studies should explore its specificity for bacterial vs. human kinases.
- Compound : The phenylpiperazine group’s role in anti-mycobacterial activity warrants investigation into its interactions with FAD-dependent oxidoreductases, a target class highlighted in .
- Compound : Its purine scaffold and chlorine substituent position it as a candidate for antiviral screening, particularly against RNA viruses reliant on purine-based polymerase substrates.
Biological Activity
The compound 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol , also known as 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine , is a notable adenosine analog with potential therapeutic applications. Its structure includes an imidazo-pyridine core which is significant for its biological activity, particularly in relation to adenosine receptors.
- Molecular Formula : C11H13ClN4O4
- Molecular Weight : 300.70 g/mol
- CAS Number : 40656-71-1
- IUPAC Name : (2R,3R,4S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- SMILES : Nc1nc(Cl)cc2c1ncn2[C@@H]3OC@HC@@H[C@H]3O
This compound acts primarily as an agonist for adenosine receptors , which are part of the G-protein-coupled receptor (GPCR) family. The binding of this compound to adenosine receptors can lead to various physiological effects, including:
- Cytoprotection : It enhances the body's response to ischemic damage by promoting cell survival pathways.
- Anti-inflammatory Responses : The compound has been shown to trigger mechanisms that reduce inflammation.
- Angiogenesis Promotion : It supports the formation of new blood vessels, which is crucial in healing and tissue repair.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound in modulating adenosine receptor activity:
- The inhibition constant () values for various adenosine receptors were found to be:
These values indicate a high affinity for A1 and A2A receptors, suggesting significant potential for therapeutic applications targeting these pathways.
In Vivo Studies
In vivo experiments have further validated the biological activity of this compound:
- In studies involving rats subjected to delayed ischemic damage, iterative focal injections of this compound effectively protected against selective hippocampal CA1 neuronal loss. This suggests its potential utility in neuroprotective therapies .
Case Studies and Research Findings
Several studies have explored the implications of this compound in various biological contexts:
- Neuroprotection in Ischemia :
- Anti-inflammatory Effects :
- Cardiovascular Benefits :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s imidazo-pyridine and oxolane moieties suggest multi-step synthesis. A reflux-based approach with absolute ethanol and catalytic piperidine (common in heterocyclic synthesis) is a starting point, as seen in analogous thiazolidinone and pyrimidine syntheses . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalysts : Piperidine or triethylamine for deprotonation and cyclization.
- Temperature control : Reflux (70–100°C) to drive condensation reactions while minimizing decomposition.
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., hydroxymethyl group at C5 of oxolane) .
- IR : Detect functional groups (e.g., -NH at ~3400 cm, C-Cl at ~750 cm) .
- HPLC-MS : Assess purity (>95%) and molecular ion consistency with theoretical mass (calculate via formula: CHClNO).
- Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
Q. What safety protocols are critical for handling this compound?
- Guidance : Based on structurally related compounds:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the compound’s biological activity and mechanism of action?
- Methodology :
- In vitro assays : Screen against target enzymes (e.g., kinases, DNA repair proteins) using fluorescence-based assays.
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, hydroxymethyl) to assess impact on potency .
- Molecular docking : Model interactions with binding pockets (e.g., ATP-binding sites) using software like AutoDock .
- Example data table :
| Assay Type | Target | IC (μM) | Selectivity Index |
|---|---|---|---|
| Kinase | EGFR | 0.45 | 15.2 |
| Protease | MMP-9 | >100 | N/A |
Q. What experimental designs are suitable for studying environmental fate and biodegradation?
- Methodology : Adapt frameworks from environmental chemistry studies :
- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis.
- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated intermediates).
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential.
Q. How can contradictory data in stability studies be resolved?
- Methodology :
- Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
- Analytical cross-validation : Use orthogonal methods (e.g., NMR + LC-MS) to confirm degradation products .
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability (p < 0.05 indicates significant instability) .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions.
- MD simulations : Run 100-ns simulations (e.g., GROMACS) to study membrane permeability and protein binding dynamics .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across cell lines?
- Approach :
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, transporter expression) using RNA-seq.
- Dose-response curves : Calculate Hill slopes to identify cooperative binding effects.
- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify outlier studies .
Structural and Functional Analogues
Q. Which structural analogs have been studied, and how do they inform research on this compound?
- Key analogs :
- Imidazo[4,5-c]pyridine derivatives : Known for kinase inhibition; substituent positioning (e.g., chloro at C6) enhances selectivity .
- Oxolane-modified nucleosides : Hydroxymethyl groups improve solubility and reduce toxicity .
- Comparative data :
| Analog | Target | Potency (IC) | Solubility (mg/mL) |
|---|---|---|---|
| Parent compound | Kinase X | 0.45 μM | 1.2 |
| 6-Fluoro analog | Kinase X | 0.38 μM | 0.9 |
| Dechlorinated derivative | Kinase X | >10 μM | 3.5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
